molecular formula C17H17NO3 B5889038 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide

カタログ番号 B5889038
分子量: 283.32 g/mol
InChIキー: ZPAJBAXPAOVCIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide, also known as BPAP, is a novel compound that has been extensively studied for its potential therapeutic effects. BPAP belongs to the class of phenylpropanoid compounds, which are known for their neuroprotective and neurotrophic properties.

作用機序

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide acts as a dopamine reuptake inhibitor and a partial agonist at D2 dopamine receptors. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and growth.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which are regions of the brain involved in reward and motivation, attention, and working memory. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has also been found to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been shown to increase the expression of BDNF in the hippocampus and prefrontal cortex, which are regions of the brain involved in learning and memory, and executive function.

実験室実験の利点と制限

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been extensively studied in animal models and has been found to have a good safety profile. However, there are also some limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide in lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has a short half-life and is rapidly metabolized in vivo. This can make it difficult to achieve sustained therapeutic effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide also has a low bioavailability, which can limit its effectiveness.

将来の方向性

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide. One area of interest is the development of more potent and selective analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide that can achieve sustained therapeutic effects. Another area of interest is the investigation of the potential therapeutic effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide in human clinical trials. Finally, there is a need for further research on the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide and its potential effects on other neurotransmitter systems.

合成法

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanoic acid with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The resulting intermediate is then treated with ammonia to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide. The purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide can be improved by recrystallization from a suitable solvent.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been shown to improve cognitive function, increase dopamine release, and exhibit antidepressant effects in animal models. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,7-8,12H,6,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAJBAXPAOVCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。